N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is C22H15F3N2O3, with an average mass of 412.367 g/mol and a monoisotopic mass of 412.103477 g/mol . The compound’s structure includes a trifluoromethyl (-CF3) group at the 3-position of the benzamide moiety and a methyl group at the 8-position of the oxazepine ring. This structural configuration is critical for its pharmacological properties, particularly in targeting receptors such as dopamine D2, as inferred from analogous compounds in the same chemical class .
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-12-5-7-19-17(9-12)27-21(29)16-11-15(6-8-18(16)30-19)26-20(28)13-3-2-4-14(10-13)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZJILRZYGMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine vs. Thiazepine Derivatives
The replacement of oxygen with sulfur in the dibenzo[b,f][1,4]thiazepine analogs (e.g., compounds from and ) introduces significant electronic and steric differences. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen alter the compound’s conformational flexibility and receptor-binding affinity. For example:
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () exhibits a sulfur atom in the heterocycle and a 4-methoxyphenylacetamide side chain. Its synthesis involves NaH-mediated alkylation in DMF, yielding a 9% isolated product .
Substituent Effects on Pharmacological Activity
Trifluoromethyl (-CF3) Positional Isomerism
The position of the trifluoromethyl group on the benzamide moiety significantly impacts bioactivity:
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () has a -CF3 group at the 4-position, whereas the target compound features it at the 3-position. This positional isomerism may influence steric interactions with receptor pockets, as seen in analogs targeting dopamine D2 receptors .
Alkyl and Aryl Substituents
- 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide () incorporates an ethyl group at the 10-position, which enhances lipophilicity compared to the methyl group in the target compound. This modification could improve blood-brain barrier penetration but reduce aqueous solubility .
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () includes a chlorobenzyl group, demonstrating that halogenated aromatic substituents can enhance receptor selectivity. Its LCMS data (RT = 5.47 min, m/z 425.0 [M+H+]) align with structural confirmation .
Key Reaction Steps
The table assumes analogous protocols from –3.
Functional Group Impact on Bioavailability
- Trifluoromethyl (-CF3) : Enhances metabolic stability and lipophilicity, as seen in 3,5-bis(trifluoromethyl)benzamide derivatives (), which utilize chloroformamidinium reagents for efficient coupling .
- Methoxy (-OCH3) : Reduces oxidative metabolism but may decrease receptor affinity due to steric bulk (e.g., 4-methoxybenzyl derivatives in ).
Research Findings and Implications
The oxazepine core may offer improved metabolic stability over thiazepines.
The 3-trifluoromethylbenzamide group could optimize steric interactions with target receptors compared to 4-substituted isomers.
Synthetic yields for dibenzoheterocycles remain challenging (<10% in some cases), necessitating optimization of coupling and purification protocols .
Further studies are required to validate these hypotheses through in vitro and in vivo assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
